

synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 4-Chloro-3-methyl-5-nitro-1H-pyrazole

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An In-depth Technical Guide to the Synthesis of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, a valuable substituted pyrazole intermediate in medicinal and agrochemical research. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that govern the synthesis. We will explore a logical two-step sequence commencing with the electrophilic chlorination of 3-methyl-1H-pyrazole, followed by a regioselective nitration of the resulting intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important molecule.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, forming the core scaffold of numerous pharmaceuticals and agrochemicals.^[1] The specific substitution pattern of **4-Chloro-3-methyl-5-nitro-1H-pyrazole** (CAS 400753-12-0) offers a versatile platform for further functionalization, making a reliable synthetic protocol highly desirable.

The synthetic strategy presented herein is predicated on the principles of electrophilic aromatic substitution (EAS) on the pyrazole ring. The pyrazole nucleus is an electron-rich heterocycle,

though less reactive than pyrrole. Electrophilic attack occurs preferentially at the C4 position, which does not disrupt the aromatic sextet across both nitrogen atoms in the transition state.^[2]

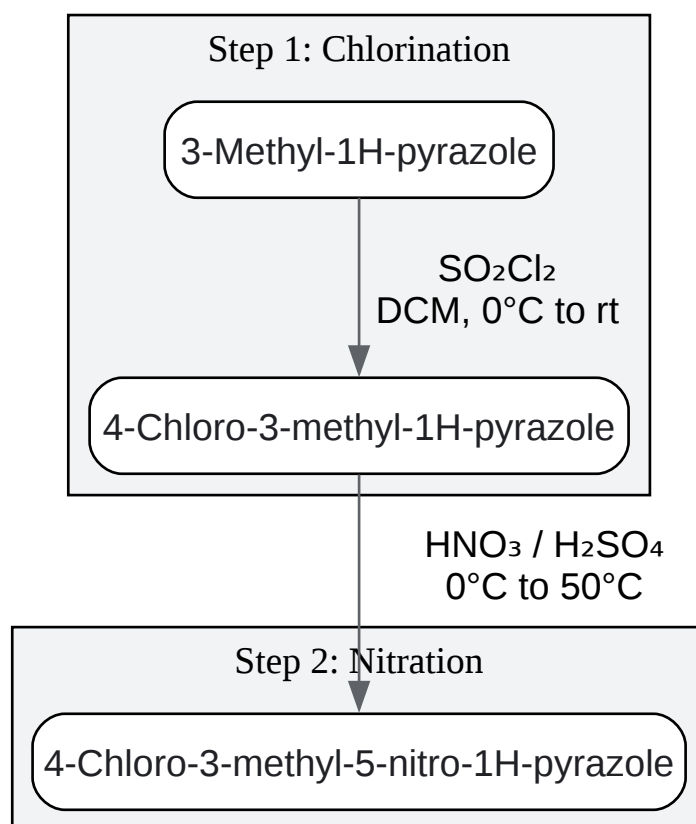
Our chosen synthetic pathway involves two sequential electrophilic substitution reactions on the readily available starting material, 3-methyl-1H-pyrazole:

- Step 1: Electrophilic Chlorination. Introduction of a chlorine atom at the C4 position.
- Step 2: Electrophilic Nitration. Introduction of a nitro group at the C5 position.

This sequence is strategically advantageous. Performing chlorination first yields 4-chloro-3-methyl-1H-pyrazole. In the subsequent nitration step, the existing substituents—the C3 methyl group (activating) and the C4 chloro group (deactivating)—both act as ortho/para directors. Their combined influence strongly favors the regioselective introduction of the nitro group at the C5 position. The alternative route of nitrating first would introduce a strongly deactivating nitro group, making the subsequent chlorination step significantly more challenging and potentially requiring harsher conditions.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway.



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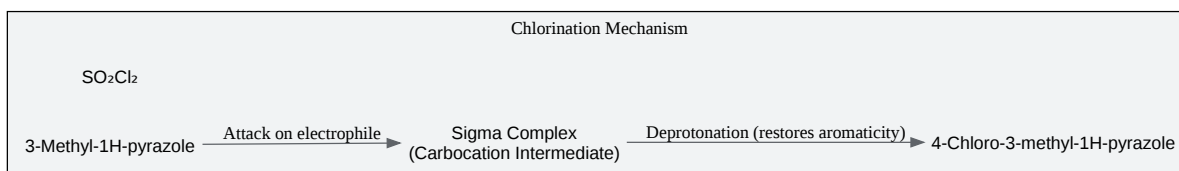
Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 4-Chloro-3-methyl-1H-pyrazole (Intermediate)

The first critical step is the regioselective chlorination of 3-methyl-1H-pyrazole. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. We have selected sulfuryl chloride (SO_2Cl_2) as the chlorinating agent due to its efficacy in chlorinating electron-rich heterocyclic systems under mild conditions.[3][4]

Reaction Mechanism: Electrophilic Chlorination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuryl chloride acts as the source of the electrophilic chlorine species.



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Caption: Mechanism of electrophilic chlorination at C4.

Experimental Protocol: Chlorination

Materials and Reagents

Reagent/Material	CAS Number	Molecular Weight	Molar Eq.	Amount
3-Methyl-1H-pyrazole	1453-58-3	82.10 g/mol	1.0	8.21 g
Sulfuryl Chloride (SO ₂ Cl ₂)	7791-25-5	134.96 g/mol	1.05	7.0 ml
Dichloromethane (DCM)	75-09-2	84.93 g/mol	-	100 mL
Saturated NaHCO ₃ (aq)	-	-	-	As needed
Anhydrous MgSO ₄	7487-88-9	120.37 g/mol	-	As needed

Procedure:

- **Reaction Setup:** To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methyl-1H-pyrazole (8.21 g, 100 mmol)

and dry dichloromethane (100 mL).

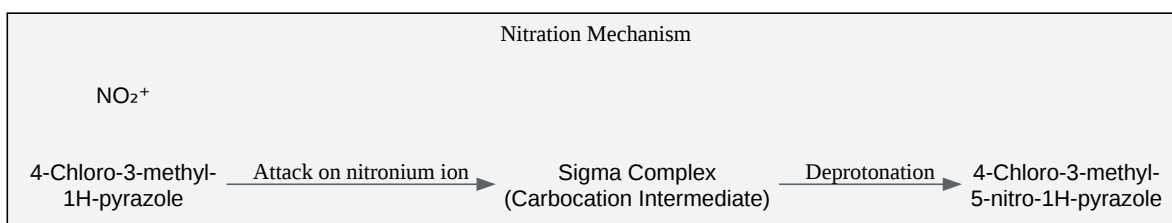
- Cooling: Cool the resulting solution to 0°C using an ice-water bath.
- Reagent Addition: Add sulfuryl chloride (7.0 mL, 105 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. The addition is exothermic.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
- Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to 100 mL of ice-cold saturated sodium bicarbonate (NaHCO_3) solution with vigorous stirring to neutralize the HCl and SO_2 byproducts.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid, 4-chloro-3-methyl-1H-pyrazole[5], can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white to off-white solid.

Part II: Synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole (Final Product)

With the chlorinated intermediate in hand, the final step is the introduction of a nitro group at the C5 position. This transformation requires a potent electrophile, the nitronium ion (NO_2^+), which is generated in situ from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[6]

Reaction Mechanism: Electrophilic Nitration

The electron-donating methyl group at C3 and the lone pairs on the ring nitrogens sufficiently activate the C5 position to allow for electrophilic attack by the nitronium ion, despite the deactivating effect of the C4 chlorine atom.



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Caption: Mechanism of electrophilic nitration at C5.

Experimental Protocol: Nitration

Materials and Reagents

Reagent/Material	CAS Number	Molecular Weight	Molar Eq.	Amount
4-Chloro-3-methyl-1H-pyrazole	1092682-87-5	116.55 g/mol	1.0	5.83 g
Conc. Sulfuric Acid (H ₂ SO ₄ , 98%)	7664-93-9	98.08 g/mol	-	25 mL
Conc. Nitric Acid (HNO ₃ , 70%)	7697-37-2	63.01 g/mol	1.1	2.5 mL

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (25 mL). Cool the acid to 0°C in an ice-salt bath.
- **Substrate Addition:** Slowly and portion-wise, add 4-chloro-3-methyl-1H-pyrazole (5.83 g, 50 mmol) to the cold sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10°C.
- **Nitrating Mixture:** In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.5 mL, ~55 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
- **Reagent Addition:** Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes. The internal temperature must be strictly maintained below 10°C during the addition.
- **Reaction:** After the addition, allow the reaction to stir at 0-5°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Subsequently, gently heat the reaction mixture to 50°C and maintain this temperature for 2 hours, monitoring by TLC.
- **Quenching and Precipitation:** After cooling back to room temperature, very carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).
- **Drying:** Dry the isolated solid in a vacuum oven at 40-50°C to afford the final product, **4-Chloro-3-methyl-5-nitro-1H-pyrazole**.

Safety Considerations

- **Sulfuryl Chloride:** Is corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Nitrating Mixture (HNO₃/H₂SO₄):** Is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact. All operations involving the nitrating mixture must be performed with extreme caution in a fume hood. The addition of reagents must be slow and

controlled, with efficient cooling to manage the highly exothermic reaction. When quenching, the acid mixture must always be added slowly to ice, never the other way around.

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